molecular formula C11H16ClN3 B1675827 n-Butyl-1h-benzimidazol-2-amine CAS No. 51314-51-3

n-Butyl-1h-benzimidazol-2-amine

Cat. No. B1675827
CAS RN: 51314-51-3
M. Wt: 189.26 g/mol
InChI Key: DMLSYUAQEOLJQC-UHFFFAOYSA-N
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Description

N-butyl-1H-benzimidazol-2-amine is a benzimidazole derivative . It is a compound with the molecular formula C11H15N3 and an average mass of 189.257 . This compound has been shown to have significant biological activity, including antiviral, antimicrobial, and antitumor properties .


Synthesis Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . In a recent study, N-Butyl-1H-benzimidazole was synthesized and studied both experimentally and theoretically .


Molecular Structure Analysis

The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been shown to have promising applications in biological and clinical studies . The reaction products of N-Butyl-1H-benzimidazole have been analyzed by mass spectrometry, providing evidence for an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides .


Physical And Chemical Properties Analysis

N-butyl-1H-benzimidazol-2-amine has a molecular weight of 189.26 . The physical and chemical properties of chemicals are decisive in their practical application, and it is an urgent task to study them by various methods, both experimental and theoretical .

Scientific Research Applications

Organic Chemistry

n-Butyl-1h-benzimidazol-2-amine is a derivative of imidazole, which has found wide application in organic chemistry . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .

Medicinal Chemistry

Benzimidazoles, including n-Butyl-1h-benzimidazol-2-amine, have proven biological activity as antiviral, antimicrobial, and antitumor agents . They are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antimicrobial Activity

Some derivatives of n-Butyl-1h-benzimidazol-2-amine have shown potent in vitro antimicrobial activity . For instance, one compound was found to exhibit significant inhibitory actions against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Antiviral Activity

Benzimidazoles, including n-Butyl-1h-benzimidazol-2-amine, have been studied for their antiviral properties . They have shown potential in inhibiting the replication of various viruses .

Antitumor Activity

Benzimidazoles have also been investigated for their antitumor properties . They have shown potential in inhibiting the growth of various types of cancer cells .

Quantum and Statistical Physics

n-Butyl-1h-benzimidazol-2-amine has been experimentally and theoretically investigated in the field of quantum and statistical physics . The non-covalent interactions within the compound were analyzed by the AIM, RDG, ELF, and LOL topological methods .

properties

IUPAC Name

N-butyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKUCNXCFWODOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965602
Record name N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51314-51-3
Record name 51314-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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